2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid, also known as Fasiglifam (TAK-875), is a synthetic organic compound that has gained significant attention in scientific research for its role as a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). [] This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. [] Fasiglifam belongs to the class of dihydrobenzofuran derivatives. [] Its discovery and development stemmed from the need for a safe and effective antidiabetic drug with a reduced risk of hypoglycemia. []
The synthesis of rac-TAK-875 involves several key steps that utilize advanced organic chemistry techniques. The initial step typically includes the formation of a dihydrobenzofuran derivative, followed by the introduction of various functional groups to enhance its pharmacological properties.
Rac-TAK-875 features a complex molecular structure characterized by several functional groups that contribute to its biological activity:
Rac-TAK-875 undergoes various chemical reactions that are pivotal for its pharmacological activity:
The mechanism of action of rac-TAK-875 primarily involves its role as an agonist for the G protein-coupled receptor 40:
Rac-TAK-875 possesses several notable physical and chemical properties:
Rac-TAK-875 has significant applications in scientific research and clinical settings:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2